![molecular formula C16H18N2O4 B4515996 propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B4515996.png)
propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Overview
Description
Propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is an organic compound with a complex structure that includes a pyridazine ring, a methoxyphenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazine ring. The resulting compound is then esterified with propan-2-yl acetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl [3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
- Propan-2-yl [3-(2-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
- Propan-2-yl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate
Uniqueness
Propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable compound for various applications.
Biological Activity
Propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and data tables.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The core structure is based on a pyridazinone framework, which is then modified with various substituents to enhance biological activity. The synthetic routes often include:
- Formation of the pyridazinone core : This step involves cyclization reactions that yield the pyridazinone structure.
- Substitution with methoxyphenyl groups : The introduction of the 2-methoxyphenyl group is crucial for enhancing the compound's pharmacological properties.
- Acetate formation : The final step involves esterification to form the acetate derivative.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an inhibitor of key enzymes and its cytotoxic effects against cancer cell lines.
Enzyme Inhibition
Research has demonstrated that derivatives of pyridazinones, including this compound, exhibit significant inhibitory activity against butyrylcholinesterase (BChE). BChE plays a role in neurodegenerative diseases, making these compounds potentially relevant for therapeutic applications in conditions like Alzheimer's disease. For instance, a study synthesized multiple derivatives and assessed their BChE inhibitory activities, revealing promising results for several compounds with similar structural characteristics .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the anticancer potential of this compound. Notably:
- Cell Lines Tested : Commonly used cancer cell lines such as HeLa (cervical cancer), SK-LU-1 (lung cancer), and K562 (chronic myelogenous leukemia) have been utilized.
- MTT Assay Results : The MTT assay indicated that certain derivatives displayed significant cytotoxic effects at concentrations as low as 50 µM. For example, one derivative exhibited an IC50 value of 0.16 µM against HeLa cells, indicating a potent anticancer activity compared to standard chemotherapeutics like cisplatin .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Microtubule Interaction : Some studies suggest that these compounds affect microtubule dynamics, leading to altered cellular functions and apoptosis in cancer cells.
- Enzyme Modulation : By inhibiting enzymes such as BChE, these compounds may alter neurotransmitter levels, which can have implications for neurodegenerative disease treatment.
Case Studies and Research Findings
Several research studies have provided insights into the biological activities of related pyridazinone derivatives:
Properties
IUPAC Name |
propan-2-yl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11(2)22-16(20)10-18-15(19)9-8-13(17-18)12-6-4-5-7-14(12)21-3/h4-9,11H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPQNIAZSIVINO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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